Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester
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Overview
Description
Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester is an organic compound with the molecular formula C9H7F3O2S It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and a trifluoromethylthio group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester typically involves the esterification of 3-[(trifluoromethyl)thio]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-[(trifluoromethyl)thio]benzoic acid+methanolacid catalystbenzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce trifluoromethyl derivatives.
Scientific Research Applications
Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with intracellular targets, such as enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-(trifluoromethyl)-, methyl ester
- Benzoic acid, 4-(trifluoromethyl)-, methyl ester
- Benzoic acid, 2-(trifluoromethyl)-, methyl ester
Uniqueness
Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzoic acid esters
Properties
IUPAC Name |
methyl 3-(trifluoromethylsulfanyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-14-8(13)6-3-2-4-7(5-6)15-9(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUPLSCMAFXGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575040 |
Source
|
Record name | Methyl 3-[(trifluoromethyl)sulfanyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88489-59-2 |
Source
|
Record name | Methyl 3-[(trifluoromethyl)sulfanyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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